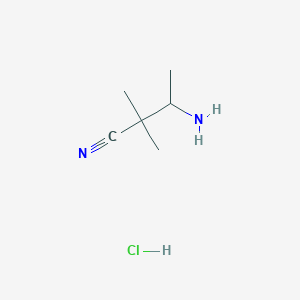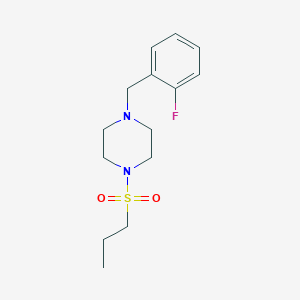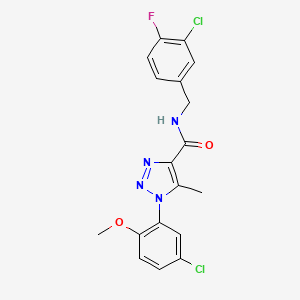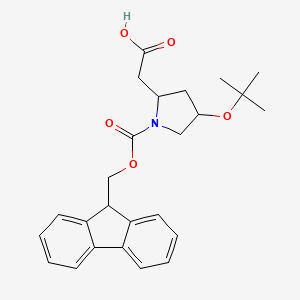
Sodium glucose-6 phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium glucose-6 phosphate is a phosphorylated form of glucose, where a phosphate group is attached to the sixth carbon of the glucose molecule. This compound plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. It is commonly found in cells and is essential for energy metabolism and storage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium glucose-6 phosphate can be synthesized through the phosphorylation of glucose using hexokinase or glucokinase enzymes. The reaction involves the transfer of a phosphate group from ATP to glucose, forming glucose-6 phosphate. This reaction is typically carried out in an aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of glucose using immobilized enzymes to enhance efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Types of Reactions:
Oxidation: this compound undergoes oxidation in the presence of glucose-6-phosphate dehydrogenase, forming 6-phosphogluconolactone and NADPH.
Isomerization: It can be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.
Hydrolysis: The compound can be hydrolyzed to glucose and inorganic phosphate by glucose-6-phosphatase.
Common Reagents and Conditions:
Oxidation: NADP+ as a cofactor, glucose-6-phosphate dehydrogenase enzyme.
Isomerization: Phosphoglucose isomerase enzyme.
Hydrolysis: Glucose-6-phosphatase enzyme, aqueous solution.
Major Products:
Oxidation: 6-phosphogluconolactone and NADPH.
Isomerization: Fructose-6-phosphate.
Hydrolysis: Glucose and inorganic phosphate.
Applications De Recherche Scientifique
Sodium glucose-6 phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is essential for studying metabolic pathways such as glycolysis and the pentose phosphate pathway.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a condition that can lead to hemolytic anemia.
Industry: this compound is used in the production of biofuels and bioplastics through metabolic engineering and synthetic biology applications.
Mécanisme D'action
Sodium glucose-6 phosphate exerts its effects by participating in key metabolic pathways. In glycolysis, it is converted to fructose-6-phosphate, which is further metabolized to produce energy. In the pentose phosphate pathway, it is oxidized to produce NADPH, which is essential for anabolic reactions and maintaining redox balance in cells. The compound also plays a role in glycogen synthesis and breakdown, acting as a precursor for glycogen storage.
Comparaison Avec Des Composés Similaires
Glucose-1-phosphate: Another phosphorylated form of glucose involved in glycogen synthesis.
Fructose-6-phosphate: An isomer of glucose-6-phosphate that participates in glycolysis.
6-phosphogluconate: A product of glucose-6-phosphate oxidation in the pentose phosphate pathway.
Uniqueness: Sodium glucose-6 phosphate is unique due to its central role in multiple metabolic pathways. It serves as a key intermediate in both energy production and biosynthetic processes, making it indispensable for cellular metabolism. Its ability to be converted into various other metabolites highlights its versatility and importance in maintaining cellular functions.
Propriétés
IUPAC Name |
sodium;(2,3,4,5-tetrahydroxy-6-oxohexyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLNVXMRZXIII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NaO9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12499713.png)



![5-(4-fluorophenyl)-4-hydroxy-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499745.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12499752.png)
![Methyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499754.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B12499766.png)
![Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499769.png)


![2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine](/img/structure/B12499787.png)
![5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499789.png)
